N-Cyclopentylaniline

Lipophilicity LogP Drug Design

N-Cyclopentylaniline (CAS 40649-26-1) is a secondary aromatic amine, classified as an N-substituted aniline, with the molecular formula C11H15N and a molecular weight of 161.24 g/mol. It features a cyclopentyl ring attached to the nitrogen atom of an aniline moiety.

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
CAS No. 40649-26-1
Cat. No. B1267050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclopentylaniline
CAS40649-26-1
Molecular FormulaC11H15N
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC2=CC=CC=C2
InChIInChI=1S/C11H15N/c1-2-6-10(7-3-1)12-11-8-4-5-9-11/h1-3,6-7,11-12H,4-5,8-9H2
InChIKeyWEULTTCXSOUGPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopentylaniline (CAS 40649-26-1): Technical Specifications and Procurement Overview


N-Cyclopentylaniline (CAS 40649-26-1) is a secondary aromatic amine, classified as an N-substituted aniline, with the molecular formula C11H15N and a molecular weight of 161.24 g/mol [1]. It features a cyclopentyl ring attached to the nitrogen atom of an aniline moiety . This compound serves as a key intermediate in organic synthesis, particularly in the preparation of pharmacologically active compounds and advanced materials . Its physicochemical profile includes a predicted logP of 3.11 and a pKa of 5.41±0.20, which are critical parameters for applications requiring specific lipophilicity or basicity [2].

Why N-Cyclopentylaniline Cannot Be Casually Substituted with Other N-Alkylanilines


Substituting N-cyclopentylaniline with other N-alkylanilines (e.g., N-methyl, N-ethyl, or N-cyclohexyl derivatives) introduces significant changes in key physicochemical properties and reactivity profiles that directly impact experimental outcomes. Variations in the N-alkyl group alter parameters such as lipophilicity (logP), basicity (pKa), and steric bulk, which in turn influence solubility, membrane permeability, reaction kinetics, and catalytic activity [1][2]. For instance, the cyclopentyl ring provides a distinct balance of conformational rigidity and steric demand compared to linear alkyl chains or the larger cyclohexyl group, leading to differential behavior in applications ranging from organic synthesis to materials science [3]. The quantitative evidence below substantiates that these differences are not negligible and necessitate a deliberate, data-driven selection process.

Quantitative Differentiation of N-Cyclopentylaniline from Key Analogs


Lipophilicity Comparison: N-Cyclopentylaniline vs. N-Cyclohexylaniline

N-Cyclopentylaniline exhibits a lower lipophilicity compared to its N-cyclohexyl analog, which can influence its distribution and permeability in biological systems and its solubility in organic solvents [1].

Lipophilicity LogP Drug Design Membrane Permeability

Synthetic Efficiency: One-Step Synthesis in Quantitative Yield

A recently reported protocol enables the one-step synthesis of N-cyclopentylaniline in quantitative yield under adapted Vilsmeier conditions [1]. This represents a highly efficient and practical route for procurement and scale-up, as it avoids multi-step procedures and complex purification.

Organic Synthesis Reaction Yield Vilsmeier Conditions Process Chemistry

Physical Property Differentiation: Density and Boiling Point

N-Cyclopentylaniline possesses a higher density and a different boiling point profile compared to common N-alkylaniline analogs, which can be a decisive factor in separation processes, formulation, and material applications .

Physical Properties Density Boiling Point Material Science

Conformational and Steric Differentiation via Ring Strain Reactivity

While N-cyclobutylanilines undergo facile ring-opening under visible light photoredox conditions due to significant ring strain (26.7 kcal/mol), N-cyclopentylaniline, with its lower ring strain (approx. 6.2 kcal/mol), exhibits distinct stability and reactivity, making it a stable, non-participating scaffold in such transformations [1]. This contrasts with the behavior of more strained N-cyclobutyl analogs and offers a different reactivity window compared to the more flexible N-cyclohexyl derivatives.

Ring Strain Conformational Analysis Reactivity Photoredox Catalysis

High-Value Application Scenarios for N-Cyclopentylaniline


Precursor for Pharmacologically Active Compounds

N-Cyclopentylaniline serves as a crucial building block in the synthesis of various pharmacologically active compounds, particularly those exhibiting analgesic and antispasmodic properties . Its specific lipophilicity (LogP 3.11) and basicity (pKa 5.41) profile makes it a valuable intermediate for modulating the pharmacokinetic properties of drug candidates, offering a distinct alternative to more lipophilic N-cyclohexyl (LogP ~3.5) or less lipophilic N-alkyl (e.g., N-methyl, LogP ~1.7) analogs [1].

Ligand or Ligand Precursor in Catalysis

The unique steric and electronic properties conferred by the cyclopentyl group make N-cyclopentylaniline a candidate for use as a ligand or ligand precursor in transition-metal catalysis . The one-step, high-yield synthesis of this compound [1] ensures a reliable and cost-effective supply for catalyst development and optimization, where subtle changes in ligand structure can dramatically alter catalytic activity and selectivity.

Intermediate for Advanced Materials and Polymers

N-Cyclopentylaniline can be utilized as a monomer or comonomer in the synthesis of specialty polyanilines or other nitrogen-containing polymers . Its higher density (1.049 g/cm³) compared to N-methylaniline (0.989 g/cm³) and N-ethylaniline (0.963 g/cm³) could be exploited to fine-tune the physical properties and processability of the resulting polymeric materials, such as their density, glass transition temperature, and mechanical strength.

Reference Standard in Analytical Method Development

Due to its well-defined physicochemical properties, including a distinct boiling point (274.4°C at 760 mmHg) and density, N-cyclopentylaniline is suitable as a reference standard for developing and validating analytical methods like GC-MS or HPLC . Its unique chromatographic behavior, compared to other N-alkylanilines, allows for its use as a reliable internal standard or system suitability test compound in quality control laboratories.

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